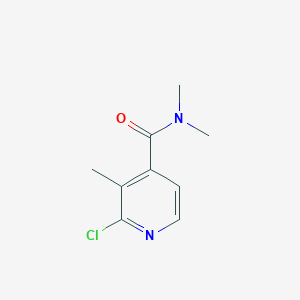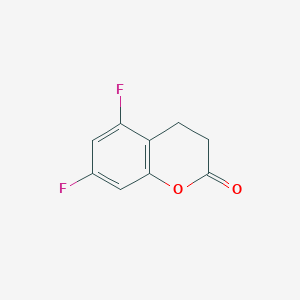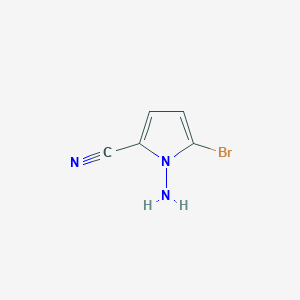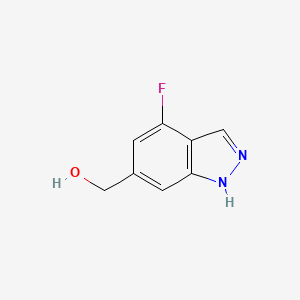
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with imidazole derivatives in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to enhance efficiency. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
化学反応の分析
Types of Reactions
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the pyrazole moiety.
3-Methylpyrazole: Contains the pyrazole ring but lacks the imidazole structure.
2-(1-Methyl-3-pyrazolyl)imidazole: Similar structure but without the methanol group.
Uniqueness
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is unique due to the presence of both imidazole and pyrazole rings, along with a methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
[2-(1-methylpyrazol-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-4,13H,5H2,1H3,(H,9,10) |
InChIキー |
YSHDRHCSBZHKNC-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)










![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
